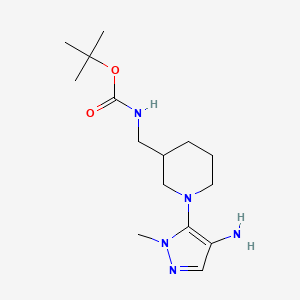

tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate

Description

tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a synthetic intermediate featuring a piperidine core linked to a 4-amino-1-methylpyrazole moiety via a methylene bridge. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. Key structural elements include:

- Piperidine ring: Provides conformational rigidity.

- 4-Amino-1-methylpyrazole: Offers hydrogen-bonding capabilities via the amino group.

- Boc-protected amine: Facilitates selective deprotection in multi-step syntheses.

Properties

Molecular Formula |

C15H27N5O2 |

|---|---|

Molecular Weight |

309.41 g/mol |

IUPAC Name |

tert-butyl N-[[1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)17-8-11-6-5-7-20(10-11)13-12(16)9-18-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,17,21) |

InChI Key |

NZSGJJUTLYOMPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this process is approximately 59.5%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. Key steps include the use of protective groups to stabilize intermediates and the employment of efficient catalysts to accelerate reactions.

Chemical Reactions Analysis

Carbamate Deprotection

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis, a critical step in synthetic workflows.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free amine derivative | 55–89% |

This reaction is pivotal for generating reactive amine intermediates for further derivatization. The Boc group’s stability under basic conditions and lability under acidic conditions make it a versatile protecting group.

Substitution Reactions at the Piperidine Nitrogen

The secondary amine on the piperidine ring participates in nucleophilic substitutions, particularly with sulfonyl chlorides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | Pyridine, 20°C, 16 h | Mesylated piperidine derivative | 91% | |

| Methanesulfonyl chloride | Triethylamine, DCM, 1 h | Mesylated intermediate | 89% |

These reactions highlight the piperidine nitrogen’s nucleophilicity, enabling the introduction of sulfonyl groups for enhanced pharmacological properties .

Functionalization of the Pyrazole Moiety

The 4-amino-1-methylpyrazole group undergoes electrophilic aromatic substitution and coupling reactions:

| Reaction Type | Reagent/Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | Introduction of halides or nitro groups | Potential for SNAr reactions | |

| Buchwald-Hartwig coupling | Palladium catalysts | Cross-coupling with aryl halides | Requires optimization |

The amino group at the 4-position directs electrophiles to the 5-position of the pyrazole ring, enabling site-selective modifications.

Oxidation and Reduction Pathways

Key functional groups are susceptible to redox transformations:

| Reaction | Reagent | Target Site | Outcome | Source |

|---|---|---|---|---|

| Oxidation of amines | KMnO₄ (acidic conditions) | Amino → Nitro group | Enhances electron-withdrawing effects | |

| Reduction of carbamate | LiAlH₄ | Carbamate → Methylamine | Rare; typically requires harsh conditions |

These reactions are less common but demonstrate the compound’s versatility under extreme conditions.

Stereochemical Considerations

The chiral center at the piperidine-3-ylmethyl position influences reaction outcomes:

-

Stereospecific alkylation : Reactions at the piperidine nitrogen retain configuration due to restricted rotation.

-

Chiral catalysts : Asymmetric synthesis methods are required to maintain enantiomeric purity during modifications.

Comparative Reactivity with Analogues

Structurally similar compounds exhibit distinct reactivity profiles:

| Compound | Key Reaction | Notes |

|---|---|---|

| 4-Amino-piperidine | Faster Boc deprotection | Lacks pyrazole steric hindrance |

| Pyrazole derivatives | Enhanced electrophilic substitution | Electron-rich ring facilitates reactivity |

The tert-butyl group in the target compound sterically shields the carbamate, slowing hydrolysis compared to less hindered analogues.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its ability to form stable intermediates makes it a useful tool in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs sharing the Boc-carbamate group and nitrogen-containing heterocycles.

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound has a lower molecular weight than analogs with extended aromatic systems (e.g., pyrazolo-pyrimidine in ).

- Fluorine substituents in analogs (e.g., ) may enhance metabolic stability but introduce synthetic complexity.

- The 4-amino group in the target compound distinguishes it from hydroxyl- or methoxy-substituted derivatives (e.g., ).

Factors Influencing Yields :

Physical Properties

Table 2: Physical Properties Comparison

Key Observations :

Hydrogen Bonding and Crystallography

The amino group in the target compound enables diverse hydrogen-bonding patterns, critical for crystal engineering (e.g., Etter’s graph-set analysis ). In contrast, methoxy or fluoro substituents (e.g., ) limit donor capacity, reducing crystal lattice stability.

Biological Activity

tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a complex organic compound characterized by its unique structural features, including a tert-butyl carbamate moiety linked to a piperidine ring, which is further substituted with an amino group and a pyrazole derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H27N5O2, with a molecular weight of approximately 295.38 g/mol. The presence of the tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding properties in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical pathways such as cell proliferation, apoptosis, and signal transduction. The pyrazole moiety has been linked to anticancer properties, while the piperidine structure may enhance central nervous system penetration, suggesting potential applications in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. For instance, a study reported that certain pyrazole derivatives exhibited significant antiproliferative activity at concentrations as low as 10 μM, inducing apoptosis through caspase activation .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression. The presence of the amino group may enhance binding affinity to neurotransmitter receptors or transporters, warranting further investigation into its psychotropic effects.

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer (apoptosis induction), CNS activity |

| 4-Amino-Piperidine | C5H11N | Basic piperidine derivative; limited bioactivity |

| 1-Methyl-Pyrazole | C4H6N2 | Anticancer; inhibits tumor growth |

| N-Boc-Piperazine | C8H16N2O | Similar protective strategy; lacks significant activity |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of pyrazole-containing compounds against MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Neuropharmacological Assessment

In an animal model study assessing the neuropharmacological effects of similar compounds, it was found that derivatives with piperidine structures produced anxiolytic effects in behavioral tests. These findings suggest that this compound may also possess therapeutic potential for anxiety disorders .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate?

The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and carbamate protection. A representative method includes:

- Step 1 : Reacting a chlorinated pyrimidine intermediate with a substituted pyridin-2-amine using Pd₂(dba)₃ and BINAP as catalysts under inert conditions (N₂ atmosphere) in toluene at 100°C .

- Step 2 : Reducing the nitro group to an amine using Fe powder and NH₄Cl in ethanol under reflux, followed by purification via column chromatography .

- Step 3 : Deprotection of the tert-butyl carbamate group using HCl/MeOH to yield the final amine derivative .

Q. What safety precautions should be taken when handling this compound?

- Respiratory protection : Use NIOSH-approved respirators if airborne concentrations exceed limits .

- Skin/eye protection : Wear chemical-resistant gloves and goggles; wash immediately upon contact .

- Storage : Store in a cool, dry place under inert gas (e.g., N₂) to avoid degradation or reactions with incompatible materials (strong acids/bases, oxidizing agents) .

Q. How can the purity and structural integrity of the compound be verified?

- Mass spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., observed m/z 542 [M+H]⁺ in intermediate stages) .

- NMR spectroscopy : Use ¹H NMR (300 MHz, CDCl₃) to validate proton environments (e.g., δ 8.22 ppm for aromatic protons in related derivatives) .

- Chromatography : Employ HPLC or column chromatography (silica gel, EtOAc/hexane gradients) to assess purity (>95% recommended for biological assays) .

Advanced Questions

Q. What challenges are encountered in optimizing the yield of this compound during multi-step synthesis?

Yield optimization is hindered by:

- Catalyst efficiency : Pd₂(dba)₃ and BINAP loadings (e.g., 5 mol% Pd) must be balanced to minimize costs while preventing side reactions (e.g., aryl halide homocoupling) .

- Purification losses : Intermediate polarities complicate column chromatography; alternative methods like recrystallization (e.g., using EtOH/H₂O) may improve recovery .

- Reduction selectivity : Fe-mediated nitro reduction requires strict control of NH₄Cl concentration to avoid over-reduction or incomplete conversion .

Q. How do conflicting data regarding the compound's stability under different storage conditions affect experimental reproducibility?

Stability discrepancies arise from:

- Hydrolysis sensitivity : The tert-butyl carbamate group degrades in acidic/humid environments, necessitating anhydrous storage (e.g., molecular sieves) .

- Temperature : Long-term storage at >4°C may accelerate decomposition; stability studies using TGA/DSC can identify optimal conditions .

- Light exposure : UV/Vis spectroscopy can monitor photodegradation; amber vials are recommended for light-sensitive intermediates .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

Contradictory results often stem from:

- Solvent effects : Use standardized solvents (e.g., DMSO with <0.1% H₂O) to minimize aggregation or solubility artifacts .

- Concentration calibration : Validate stock solutions via quantitative NMR or LC-MS to ensure accurate dosing .

- Assay variability : Implement positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across multiple cell lines .

Methodological Notes

- Synthetic troubleshooting : If intermediates precipitate prematurely, adjust solvent polarity (e.g., switch from toluene to THF) or employ sonication .

- Data validation : Cross-reference spectral data with computational models (e.g., DFT-calculated NMR shifts) to confirm structural assignments .

- Contradiction analysis : Use DOE (Design of Experiments) to systematically test variables (e.g., pH, temperature) impacting stability or reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.